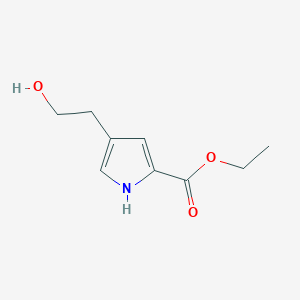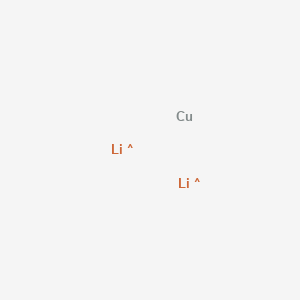
CID 71335189
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71335189 is a chemical compound with unique properties and applications It is known for its role in various scientific research fields, including chemistry, biology, medicine, and industry
Méthodes De Préparation
The preparation of CID 71335189 involves specific synthetic routes and reaction conditions. One of the common methods includes the use of continuous flow preparation techniques, which ensure high efficiency and yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to achieve the desired purity and quantity.
Analyse Des Réactions Chimiques
CID 71335189 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
CID 71335189 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and pathways. In medicine, it is explored for its potential therapeutic applications, including drug development and disease treatment. In industry, this compound is utilized in the production of various chemical products and materials .
Mécanisme D'action
The mechanism of action of CID 71335189 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to changes in cellular processes, ultimately resulting in the desired therapeutic or research outcomes .
Comparaison Avec Des Composés Similaires
CID 71335189 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. The comparison involves analyzing the structural similarities and differences, as well as the specific applications and effects of each compound .
Conclusion
This compound is a versatile compound with significant importance in various scientific research fields. Its unique properties and applications make it a valuable tool for researchers and industries alike. Understanding its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provides a comprehensive insight into its potential and utility.
Propriétés
Numéro CAS |
110233-15-3 |
|---|---|
Formule moléculaire |
CuLi2 |
Poids moléculaire |
77.5 g/mol |
InChI |
InChI=1S/Cu.2Li |
Clé InChI |
OQZJMKAGTIOXHQ-UHFFFAOYSA-N |
SMILES canonique |
[Li].[Li].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


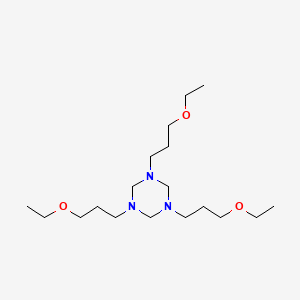

![1-[(Furan-2-yl)methyl]-2,2,5,5-tetramethyl-1,2,5-azadisilolidine](/img/structure/B14311103.png)
![1,5-Dibromo-3-methyl-3-azabicyclo[3.2.0]hept-6-ene-2,4-dione](/img/structure/B14311108.png)


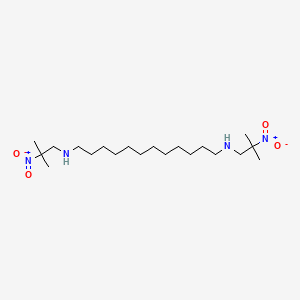

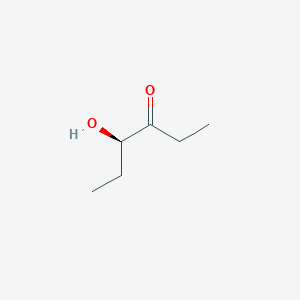
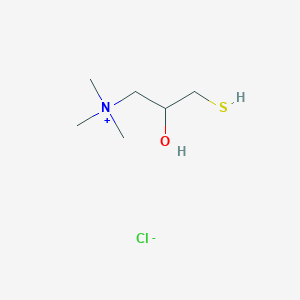

![3-[2-(2,2-Dimethyl-1,3-dioxan-5-yl)ethyl]-2,3-dimethylcyclohexan-1-one](/img/structure/B14311156.png)

